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molecular formula C13H21N3O4 B8660087 Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B8660087
M. Wt: 283.32 g/mol
InChI Key: WFYWNZAFKBBGCF-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of tert-butyl 2,4-dioxo-1,3,8-triaza-8-spiro[4.5]decane-carboxylate (4.9 g, 18.2 mmol), dimethylsulfate (2.9 g, 23 mmol), potassium carbonate (10.8 g, 78.3 mmol) and DMF (60 mL) was stirred approximately 60 hours at 25° C. The mixture was concentrated and the residue was partitioned between ethyl acetate and water. The ethyl acetate layer was separated, washed with water (3×), dried (Na2SO4), filtered and concentrated to give tert-butyl 2,4-dioxo-3-methyl-1,3,8-triaza-8-spiro[4.5]decanecarboxylate (4.7 g, 16.6 mmol), m.p. 206°-208° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5](=[O:7])[C:4]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[NH:3]1.[CH3:20]OS(OC)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[O:1]=[C:2]1[N:6]([CH3:20])[C:5](=[O:7])[C:4]2([CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]2)[NH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
O=C1NC2(C(N1)=O)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
2.9 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
10.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred approximately 60 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
O=C1NC2(C(N1C)=O)CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.6 mmol
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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